N-(4-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide N-(4-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941980-82-1
VCID: VC4351323
InChI: InChI=1S/C21H19FN4O3S2/c1-13(27)23-15-6-8-17(9-7-15)24-19(28)10-18-11-30-21(26-18)31-12-20(29)25-16-4-2-14(22)3-5-16/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C21H19FN4O3S2
Molecular Weight: 458.53

N-(4-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

CAS No.: 941980-82-1

Cat. No.: VC4351323

Molecular Formula: C21H19FN4O3S2

Molecular Weight: 458.53

* For research use only. Not for human or veterinary use.

N-(4-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide - 941980-82-1

Specification

CAS No. 941980-82-1
Molecular Formula C21H19FN4O3S2
Molecular Weight 458.53
IUPAC Name N-(4-acetamidophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C21H19FN4O3S2/c1-13(27)23-15-6-8-17(9-7-15)24-19(28)10-18-11-30-21(26-18)31-12-20(29)25-16-4-2-14(22)3-5-16/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29)
Standard InChI Key PBDSOKPCAITJFA-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F

Introduction

N-(4-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound with a complex molecular structure. It features a thiazole ring, fluorophenyl group, and acetamide moiety, suggesting potential biological and pharmacological applications. Compounds with such structural motifs are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Thiazole Formation: Condensation of a thioamide with α-haloketones.

  • Amide Bond Formation: Reaction of an amine with acetic anhydride or acetyl chloride.

  • Fluorophenyl Incorporation: Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.

These steps ensure the integration of the functional groups critical to the compound's potential activity.

Biological Activity

Compounds with similar scaffolds have shown diverse biological activities:

  • Antimicrobial Potential:

    • Thiazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria .

    • The fluorophenyl group enhances cell membrane penetration.

  • Anticancer Properties:

    • Fluorinated aromatic compounds often exhibit cytotoxicity against cancer cells by disrupting DNA replication or inducing apoptosis .

  • Enzyme Inhibition:

    • The presence of an acetamide group suggests potential as an enzyme inhibitor by mimicking natural substrates.

Research Findings

StudyKey Results
Synthesis and evaluation of thiazole derivatives Demonstrated antimicrobial activity against bacterial strains and potential anticancer applications.
Fluorinated aromatic compounds in drug design Highlighted the role of fluorine in improving drug bioavailability and metabolic stability.
Structural analysis of similar amides Showed hydrogen bonding interactions critical for biological activity in crystalline forms.

Future Directions

  • Pharmacological Testing:

    • Evaluate the compound's efficacy against microbial pathogens and cancer cell lines.

    • Investigate its potential as an enzyme inhibitor.

  • Molecular Docking Studies:

    • Simulate interactions with biological targets to identify binding modes and affinities.

  • Toxicological Studies:

    • Assess safety profiles in vitro and in vivo to determine therapeutic viability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator